molecular formula C8H5F2N B11921007 2,4-difluoro-1H-indole

2,4-difluoro-1H-indole

Cat. No.: B11921007
M. Wt: 153.13 g/mol
InChI Key: JGYMIVIOMGCKTM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

  • 2-Fluoro-1H-indole
  • 4-Fluoro-1H-indole
  • 2,4-Dichloro-1H-indole

Comparison: 2,4-Difluoro-1H-indole is unique due to the presence of two fluorine atoms at specific positions on the indole ring, which can significantly influence its chemical and biological properties. Compared to its mono-fluorinated counterparts, this compound may exhibit enhanced stability, increased lipophilicity, and improved binding affinity to biological targets .

Properties

Molecular Formula

C8H5F2N

Molecular Weight

153.13 g/mol

IUPAC Name

2,4-difluoro-1H-indole

InChI

InChI=1S/C8H5F2N/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4,11H

InChI Key

JGYMIVIOMGCKTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2)F)C(=C1)F

Origin of Product

United States

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